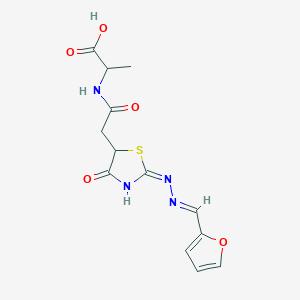

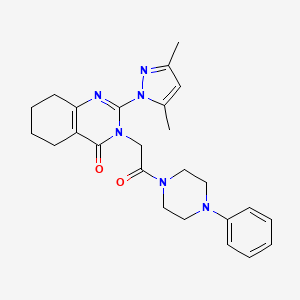

1-苯乙基-3-((4-(噻吩-3-基)四氢-2H-吡喃-4-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel urea derivatives has been a topic of interest due to their potential biological activities. In the first paper, the authors report the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as inhibitors of VEGFR-2 tyrosine kinase. The compounds with the arylurea in the meta position to the thioether, particularly 4a-4h, demonstrated the lowest IC₅₀ values in enzymatic assays, indicating potent inhibitory activity. These compounds were synthesized with hydrophobic groups in the terminal phenyl ring, which contributed to their high potency .

In the second paper, the authors describe the synthesis of N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas and their thiourea analogs. These compounds were obtained from 1-methyl-3-ethyl-4-chloro-5-pyrazole formic acid and substituted aniline with yields ranging from 44% to 89%. The structures of the synthesized compounds were confirmed by 1H NMR, IR, and elemental analysis. Preliminary bioassay tests indicated that these compounds possess acaricidal activity .

Molecular Structure Analysis

The molecular structure of the synthesized compounds plays a crucial role in their biological activity. In the first study, the presence of the thioether linker and the arylurea moiety in the meta position was essential for the high potency of the compounds as VEGFR-2 inhibitors. The molecular docking studies provided a convincing rationalization for the activity of the most potent compounds, suggesting that the specific substitution pattern is critical for the interaction with the target enzyme .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these urea derivatives are not detailed in the provided abstracts. However, it is clear that the reactions were successful in producing the desired compounds with the necessary substituents for biological activity. The synthesis likely involved the formation of urea or thiourea linkages between the appropriate precursors, as indicated by the structural characterization methods mentioned .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not extensively discussed in the abstracts. However, the biological evaluation of the compounds in the first paper suggests that the physical properties, such as solubility and stability, were suitable for the biological assays performed. The compounds showed significant inhibition of HUVECs proliferation, migration, and tube formation, as well as increased apoptosis, indicating that their chemical properties were conducive to their antiangiogenic effect .

In the second paper, the acaricidal activity of the synthesized compounds suggests that their physical and chemical properties were appropriate for interaction with the target pests. The extent of these properties and their impact on acaricidal activity would require further investigation .

科学研究应用

水凝胶的形成

- 阴离子调控水凝胶性质:水凝胶的研究表明,水凝胶的物理性质(如流变学和形态)会受到凝胶剂的阴离子组分的影响。这突出了尿素衍生物在设计可调谐水凝胶方面的潜力,用于从医疗到工业用途的各种应用 (Lloyd & Steed, 2011)。

抗癌活性

- 合成和抗癌评价:尿素衍生物已被合成并评估了其对人腺癌细胞的细胞毒性。该研究强调了某些尿素化合物作为有效抗癌剂的潜力,其疗效与已知疗法相当或更优 (Gaudreault et al., 1988)。

心脏肌球蛋白激活

- 心脏肌球蛋白 ATP 酶激活用于治疗心力衰竭:对柔性尿素衍生物的探索在激活心脏肌球蛋白 ATP 酶方面显示出有希望的结果,表明对收缩性心力衰竭具有潜在的治疗应用。该研究确定了特定的尿素衍生物作为开发心脏肌球蛋白激活剂的新型支架 (Manickam et al., 2017)。

属性

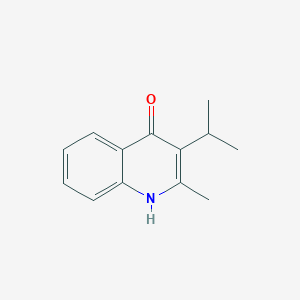

IUPAC Name |

1-(2-phenylethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c22-18(20-10-6-16-4-2-1-3-5-16)21-15-19(8-11-23-12-9-19)17-7-13-24-14-17/h1-5,7,13-14H,6,8-12,15H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLNSVZVDOWXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)NCCC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenethyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methoxypropyl)-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010079.png)

![1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3010081.png)

![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)

![(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3010097.png)

![3-(3-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B3010100.png)